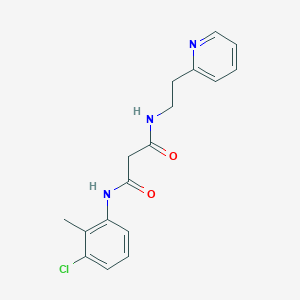
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine, also known as MDMA or ecstasy, is a widely used recreational drug that has been shown to have potential therapeutic applications. MDMA is a psychoactive substance that is known for its ability to induce feelings of empathy, euphoria, and increased sociability. However, it is important to note that MDMA is a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
作用機序
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine works by increasing the release of neurotransmitters, particularly serotonin, in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine binds to serotonin transporters, preventing the reuptake of serotonin and leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin is thought to be responsible for the feelings of empathy, euphoria, and increased sociability that are associated with 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine use.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has a number of biochemical and physiological effects on the body. In addition to increasing the release of serotonin, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine also increases the release of dopamine and norepinephrine. This increase in neurotransmitter release can lead to increased heart rate, blood pressure, and body temperature. Other physiological effects of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine use can include muscle tension, jaw clenching, and nausea.
実験室実験の利点と制限
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has a number of advantages and limitations for use in scientific research. One advantage is its ability to induce feelings of empathy and openness, which can be useful in therapeutic settings. However, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine also has a high potential for abuse, which can make it difficult to use in a controlled research setting. Additionally, the use of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine in research is limited by its legal status as a Schedule I controlled substance.
将来の方向性
There are a number of potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine. One area of interest is the use of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine in combination with psychotherapy for the treatment of PTSD and other mental health conditions. Additionally, there is ongoing research into the potential neurotoxic effects of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine and ways to mitigate these effects. Finally, there is interest in the development of new drugs that have similar therapeutic effects to 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine but with fewer potential side effects and risks.
合成法
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine is synthesized through a multi-step process that involves the use of various chemicals and reagents. The primary precursor used in 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine synthesis is safrole, which is extracted from the sassafras tree. Safrole is then converted to isosafrole, which is further converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone) through a series of chemical reactions. MDP2P is then converted to 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine through a process known as reductive amination.
科学的研究の応用
Despite its reputation as a recreational drug, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has been shown to have a number of effects on the brain, including increased release of serotonin, dopamine, and norepinephrine. These effects have led to the exploration of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine as a treatment for a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-10(6-15-13(8)14)9-2-3-11-12(5-9)17-7-16-11/h2-6H,7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXHMRMUWKIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)

![1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)